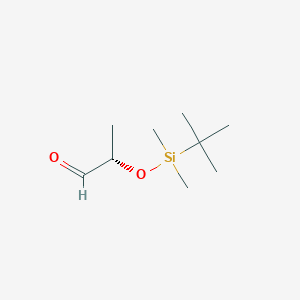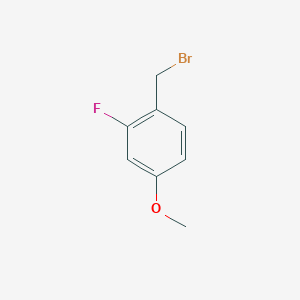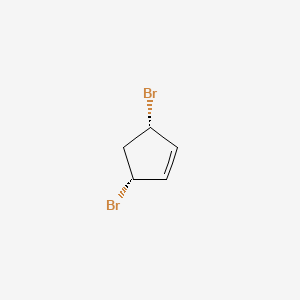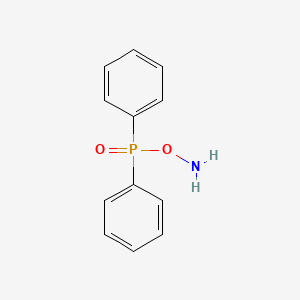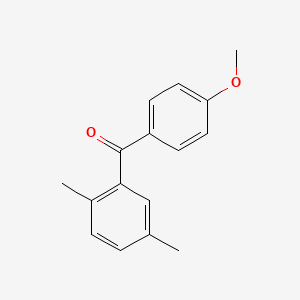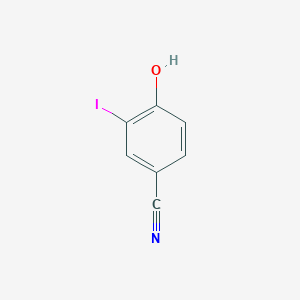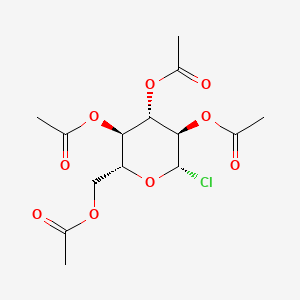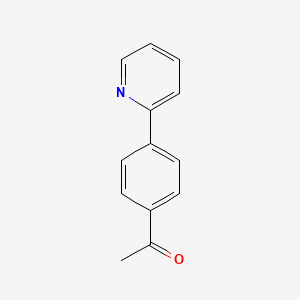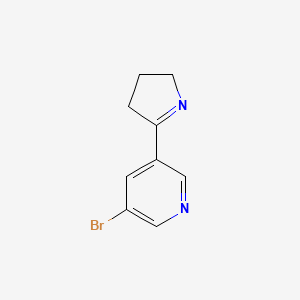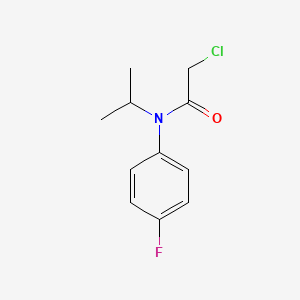![molecular formula C14H11BrN2O2S B1313698 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-37-8](/img/structure/B1313698.png)
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
説明
“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a fused solid with a brown appearance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the protodeboronation of alkyl boronic esters has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“this compound” is a fused solid with a brown appearance . Its molecular weight is 337.19 .科学的研究の応用
Chemical Synthesis and Modification
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is utilized in various chemical synthesis and modification processes. For instance, it is involved in palladium-catalyzed decarboxylative Suzuki and Heck couplings, leading to the formation of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing its utility in creating structurally diverse molecules (Suresh et al., 2013). This compound also finds application in the sulfenylation of pyrroles and indoles, a process significant in synthesizing specialized organic molecules with potential applications in pharmaceuticals and materials science (Gilow et al., 1991). Moreover, it is involved in reactions leading to the synthesis of pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines, indicating its versatility in synthesizing heterocyclic compounds with broad applications (Davis et al., 1992).
Catalysis and Synthesis of Nitro Compounds
The compound is a crucial intermediate in synthesizing cyclohexanone and cyclopentanone nitro compounds, achieved through catalysis using (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine. This process is notable for its high yield and excellent stereoselectivity, demonstrating the compound's role in producing fine chemicals with high precision (Singh et al., 2013).
Material Science and Luminescent Polymers
This compound contributes to material science, particularly in synthesizing polymers with specific properties. For example, it is involved in creating highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain. These polymers exhibit strong fluorescence and solubility in common organic solvents, highlighting their potential in optoelectronic applications (Zhang & Tieke, 2008).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, the compound is utilized in synthesizing a variety of bioactive molecules, such as dopamine receptor ligands. These compounds are pivotal in studying neurological disorders and developing therapeutic agents, demonstrating the compound's significance in drug discovery and pharmacology (Mach et al., 2003).
作用機序
Target of Action
It’s known that similar organoboron compounds are widely used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as Suzuki–Miyaura coupling . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the rate of reaction of similar boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s ADME properties and bioavailability may be influenced by the pH of the environment.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the creation of new organic compounds, expanding the scope of organic synthesis .
Action Environment
The action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is influenced by environmental factors such as pH . The rate of reaction of similar boronic pinacol esters is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
将来の方向性
特性
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZHLDFXNLJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457099 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-37-8 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
